molecular formula C9H6N2OS B591014 2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine CAS No. 125736-65-4

2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine

Cat. No.: B591014
CAS No.: 125736-65-4
M. Wt: 190.22
InChI Key: YECQFYYAHNLTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-[1,3]Thiazolo[4,5-h][1,4]benzoxazine ( 125736-65-4) is a fused heterocyclic compound with a molecular formula of C9H6N2OS and a molecular weight of 190.22 g/mol . This complex scaffold incorporates both 1,4-benzoxazine and thiazole pharmacophores, structural motifs known for their significant and diverse biological activities in medicinal chemistry research . The compound is identified in patent literature as a dopamine receptor stimulating agent, indicating its potential application in neuroscience research for the study of neurological disorders and dopaminergic systems . Benzoxazine derivatives, in general, have been extensively investigated and shown to possess a broad spectrum of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities, highlighting the research value of this core structure . The unique molecular architecture of this compound makes it a valuable chemical intermediate or reference standard for scaffold-hopping strategies in drug discovery, particularly for the development of novel heterocyclic therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125736-65-4

Molecular Formula

C9H6N2OS

Molecular Weight

190.22

IUPAC Name

2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine

InChI

InChI=1S/C9H6N2OS/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2

InChI Key

YECQFYYAHNLTRV-UHFFFAOYSA-N

SMILES

C1N=C2C=CC3=NC=COC3=C2S1

Synonyms

2H-Thiazolo[4,5-h][1,4]benzoxazine(9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for the 2h 1 2 Thiazolo 4,5 H 1 3 Benzoxazine Scaffold

Retrosynthetic Analysis of the 2H-rsc.orgresearchgate.netthiazolo[4,5-h]rsc.orgsemanticscholar.orgbenzoxazine System

A logical retrosynthetic analysis of the target scaffold reveals several potential disconnection points, suggesting various synthetic pathways. The primary disconnections involve the sequential or concurrent formation of the thiazole (B1198619) and benzoxazine (B1645224) rings.

Scheme 1: Key Retrosynthetic Disconnections

Disconnection StrategyPrecursors
Route A: Thiazole ring formation as the final stepA suitably functionalized 7-amino-2H-1,4-benzoxazine derivative and a reagent to introduce the thiazole C2-S-N fragment.
Route B: Benzoxazine ring formation as the final stepA pre-formed aminothiazole fused to a benzene (B151609) ring, which can undergo cyclization to form the oxazine (B8389632) ring.
Route C: Concurrent ring formationSimpler, acyclic precursors that can undergo a multicomponent reaction to assemble the tricyclic system in a single step.

This analysis lays the groundwork for the diverse synthetic approaches discussed in the following sections, highlighting the versatility in assembling the 2H- rsc.orgresearchgate.netthiazolo[4,5-h] rsc.orgsemanticscholar.orgbenzoxazine core.

Conventional Multi-Step Annulation Approaches

Traditional synthetic methods often rely on a stepwise construction of the heterocyclic rings, allowing for controlled introduction of substituents and purification of intermediates at each stage.

Formation of the Benzoxazine Moiety: Mannich-type Cyclocondensations and Related Reactions

The synthesis of the benzoxazine ring is frequently achieved through Mannich-type condensation reactions. semanticscholar.orgresearchgate.net This typically involves the reaction of a phenol, an amine, and formaldehyde (B43269) or a formaldehyde equivalent. semanticscholar.org For the construction of a precursor to the target scaffold, a substituted aminophenol would be a key starting material.

The general mechanism involves the formation of a Schiff base or a Mannich base intermediate, followed by an intramolecular cyclization to form the oxazine ring. nih.gov The choice of reactants and reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the resulting benzoxazine derivative. researchgate.net

Table 1: Examples of Benzoxazine Synthesis via Mannich-type Reactions

Phenol DerivativeAmineAldehydeCatalyst/ConditionsProduct Type
Substituted PhenolPrimary AmineParaformaldehydeReflux in Toluene/Ethanol3-Aryl-3,4-dihydro-2H-1,3-benzoxazine
p-Cresolp-ToluidineFormaldehydeNot specifiedN-Substituted aminomethylphenol
HydroxybenzamidePrimary AmineFormaldehydeNot specifiedAmide-functional benzoxazine

This table presents generalized examples of Mannich-type reactions for the synthesis of benzoxazine rings, which is a key structural component of the target molecule.

Construction of the Thiazole Ring: Hantzsch and Other Cyclization Routes

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of a thiazole ring. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. nih.gov In the context of synthesizing the target scaffold, a key intermediate would be a suitably functionalized aminobenzoxazine that can be converted into a thioamide or used in conjunction with a thiocarbonyl-containing reagent.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Microwave-assisted Hantzsch synthesis has been shown to reduce reaction times and improve yields in some cases. rsc.org

Table 2: Key Features of Hantzsch Thiazole Synthesis

FeatureDescription
Reactants α-Haloketone and a thioamide-containing compound (e.g., thiourea).
Key Bond Formations C-S and C-N bond formations to construct the five-membered ring.
Driving Force Formation of a stable aromatic thiazole ring.
Variations Can be performed under conventional heating or microwave irradiation. rsc.org

This table summarizes the fundamental aspects of the Hantzsch thiazole synthesis, a crucial reaction for forming the thiazole portion of the target scaffold.

Sequential Ring Closure and Fusion Strategies

The synthesis of the 2H- rsc.orgresearchgate.netthiazolo[4,5-h] rsc.orgsemanticscholar.orgbenzoxazine scaffold can be envisioned through a sequential process where one ring is constructed first, followed by the annulation of the second ring.

One plausible strategy involves the initial synthesis of a 7-amino-2H-1,4-benzoxazine derivative. This intermediate can then be subjected to reactions to build the fused thiazole ring. For example, the amino group could be converted to a thiocyanate, which can then react with an α-haloketone. Alternatively, the amino group could be reacted with a reagent that provides the C2 and S atoms of the thiazole ring in a single step. The synthesis of related fused systems like 2,3-dihydro rsc.orgresearchgate.netthiazolo[4,5-b]pyridines has been reported, providing a template for such fusion strategies. nih.gov

Modern and Advanced Synthetic Transformations

To overcome the limitations of multi-step synthesis, such as long reaction times and the accumulation of waste, modern synthetic chemistry has focused on the development of one-pot and multicomponent reactions.

One-Pot and Multicomponent Reactions for Concurrent Ring Formation

One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems. nih.govnih.govijcce.ac.iracgpubs.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates the majority of the atoms from the reactants.

For the synthesis of 2H- rsc.orgresearchgate.netthiazolo[4,5-h] rsc.orgsemanticscholar.orgbenzoxazine, a hypothetical multicomponent reaction could involve the condensation of an aminophenol, formaldehyde, and a suitable thiazole precursor in a single pot. The development of such a reaction would be highly desirable for the rapid generation of a library of derivatives for biological screening. While a specific one-pot synthesis for the target molecule is not yet prominently reported, the successful application of MCRs for the synthesis of other complex thiazole-containing heterocycles suggests the feasibility of this approach. nih.govnih.govijcce.ac.iracgpubs.org For instance, a one-pot synthesis of thiazole derivatives has been achieved by reacting an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides using a reusable catalyst. nih.gov

Table 3: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Conventional Multi-Step Better control over each reaction step; easier purification of intermediates.Time-consuming; lower overall yield; more waste generated.
One-Pot/Multicomponent High atom economy; reduced reaction time and purification steps; environmentally friendlier. ijcce.ac.iracgpubs.orgCan be challenging to optimize; may lead to complex product mixtures.

This table provides a comparative overview of the different synthetic approaches for constructing complex heterocyclic scaffolds like the one discussed.

Transition Metal-Catalyzed Coupling Reactions in Fused Heterocycle Synthesis

The construction of fused heterocyclic systems such as 2H- nih.govnih.govthiazolo[4,5-h] nih.govnih.govbenzoxazine often relies on the robust and versatile nature of transition metal-catalyzed coupling reactions. These methods facilitate the formation of key carbon-carbon and carbon-heteroatom bonds that are essential for assembling the thiazole and benzoxazine rings into a single, fused scaffold.

Palladium- and copper-based catalysts are particularly prominent in this area. For instance, palladium-catalyzed reactions are employed for the synthesis of 2-aminobenzoxazinones through the aerobic oxidative coupling of anthranilic acids and isocyanides. researchgate.net Similarly, a convenient palladium-catalyzed carbonylative synthesis of 2-aminobenzoxazinones has been developed from 2-bromoanilines and isocyanates. researchgate.net Copper-catalyzed methods have also proven effective, with one approach for synthesizing 4H-3,1-benzoxazin-4-one derivatives involving a tandem intramolecular C-N coupling and rearrangement process. researchgate.net

The synthesis of trifluoromethyl-3,1-benzoxazines has been achieved via a transition-metal-catalyzed decarboxylative intramolecular cyclization. nih.gov This process involves the decarboxylation of N-benzoyl trifluoromethyl-benzoxazinones to generate an amide oxygen nucleophile, which then undergoes a selective internal attack on a palladium- or copper-coordinated zwitterion. nih.gov This strategy yields medicinally attractive tetra-substituted vinyl- or ethynyl-trifluoromethyl-3,1-benzoxazines. nih.gov

While direct examples for the specific 2H- nih.govnih.govthiazolo[4,5-h] nih.govnih.govbenzoxazine are not explicitly detailed in the provided results, the principles from related benzoxazine and thiazole syntheses are applicable. For example, the functionalization of the 2H-thiazolo[4,5-d] nih.govnih.govarkat-usa.orgtriazole scaffold, a related [5-5]-fused heteroaromatic system, heavily utilizes metal-catalyzed couplings. rsc.org The presence of a versatile sulfone group on the thiazole ring allows for diverse transformations, including SNAr reactions and metal-catalyzed couplings, which are crucial for scaffold hopping strategies in medicinal chemistry. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in the Synthesis of Related Heterocycles

Catalyst System Reactants Product Type Reference
Palladium Anthranilic Acids, Isocyanides 2-Aminobenzoxazinones researchgate.net
Palladium 2-Bromoanilines, Isocyanates 2-Aminobenzoxazinones researchgate.net
Copper - 4H-3,1-Benzoxazin-4-ones researchgate.net
Palladium or Copper N-Benzoyl Trifluoromethyl-Benzoxazinones Trifluoromethyl-3,1-Benzoxazines nih.gov
Metal Catalysts 2H-Thiazolo[4,5-d] nih.govnih.govarkat-usa.orgtriazole with Sulfone Functionalized Thiazolotriazoles rsc.org

Chemo- and Regioselective Annulation Techniques

Chemo- and regioselective annulation techniques are critical for the precise construction of complex heterocyclic scaffolds like 2H- nih.govnih.govthiazolo[4,5-h] nih.govnih.govbenzoxazine, ensuring that the desired isomeric product is formed. These methods involve the controlled formation of new rings onto an existing molecular framework.

One notable example is the [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, which is catalyzed by rhodium(II). mdpi.com This reaction produces bicyclic unsaturated nitroso acetals with high diastereoselectivity. mdpi.com The use of Rh(II) octanoate (B1194180) as the catalyst in THF at room temperature has been optimized for this transformation, leading to good yields of the target products. mdpi.com

The synthesis of thiazolo[4,5-b]pyridines, a structurally related system, also employs annulation strategies. dmed.org.ua One method involves the acylation of a pyridine (B92270) amine, followed by treatment with phosphorus pentasulfide and subsequent oxidation to form the fused thiazole ring. dmed.org.ua Another approach utilizes a three-component condensation of a mercaptonitrile potassium salt, α-bromo ketones, and other ketones, catalyzed by zinc chloride. dmed.org.ua

Furthermore, the synthesis of tetracyclic imidazo[2,1-b]thiazoles has been achieved through electrochemically induced tandem heteroannulation reactions, highlighting the versatility of annulation strategies. bepls.com

Table 2: Annulation Techniques in the Synthesis of Fused Heterocycles

Annulation Type Reactants Catalyst/Conditions Product Reference
[3+3]-Annulation Cyclic Nitronates, Vinyl Diazoacetates Rhodium(II) Octanoate Bicyclic Unsaturated Nitroso Acetals mdpi.com
Thiazole Annulation N-(pyridin-2-yl)furan-2-carbothioamide Potassium Ferricyanide 2-(furan-2-yl)thiazolo[4,5-b]pyridine dmed.org.ua
Three-Component Condensation Mercaptonitrile Potassium Salt, α-Bromo Ketones, Ketones ZnCl₂ Thiazolo[4,5-b]pyridines dmed.org.ua
Tandem Heteroannulation - Electrochemical Tetracyclic Imidazo[2,1-b]thiazoles bepls.com

Electrocatalytic and Photochemical Synthetic Methods

The use of electrocatalytic and photochemical methods in organic synthesis represents a move towards more sustainable and novel reaction pathways. These techniques can offer unique reactivity and selectivity compared to traditional thermal methods.

Photochemical approaches have been explored for the synthesis and modification of related heterocyclic systems. For instance, the photothermal polymerization of benzoxazines has been demonstrated, where a benzoxazine–catalyst system absorbs visible light, generating localized heat that triggers polymerization under ambient conditions. rsc.org This method allows for spatial control over the polymerization process, enabling the fabrication of polybenzoxazine patterns through photolithography. rsc.org

In another example, 1,2,6-thiadiazines, when treated with visible light and triplet oxygen under ambient conditions, undergo a ring contraction to form 1,2,5-thiadiazole (B1195012) 1-oxides. nih.gov This reaction is believed to proceed through a chemoselective [3+2] cycloaddition to an endoperoxide, followed by ring contraction with the excision of a carbon atom. nih.gov

While direct applications of these methods to the synthesis of 2H- nih.govnih.govthiazolo[4,5-h] nih.govnih.govbenzoxazine are not prevalent in the provided search results, the successful application to related benzoxazine and thiazole-containing structures suggests their potential utility. For example, an electrochemically induced tandem heteroannulation has been used to synthesize tetracyclic imidazo[2,1-b]thiazoles. bepls.com

Table 3: Electrocatalytic and Photochemical Methods in Heterocycle Synthesis

Method Reactants/System Conditions Outcome Reference
Photothermal Polymerization Benzoxazine-catalyst systems Visible light irradiation Polybenzoxazines rsc.org
Photochemical Ring Contraction 1,2,6-Thiadiazines Visible light, ³O₂ 1,2,5-Thiadiazole 1-oxides nih.gov
Electrochemically Induced Annulation - Electrochemical Tetracyclic Imidazo[2,1-b]thiazoles bepls.com

Solid-Phase Organic Synthesis Applications

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of libraries of compounds for high-throughput screening and medicinal chemistry applications. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the support at the end of the synthesis.

The synthesis of 1,3-azole-based peptides and peptidomimetics on a solid phase has been reported, demonstrating the feasibility of constructing thiazole-containing structures using this approach. nih.gov These methods are compatible with standard Fmoc solid-phase peptide synthesis conditions. nih.gov

More specifically, the solid-phase synthesis of diverse 1,3-thiazine-5-carboxylates on Wang resin has been described. nih.gov The synthetic route involves acetoacetylation, followed by a Knoevenagel condensation and an acid-promoted ring-closure reaction with thioureas to furnish the polymer-bound 1,3-thiazines. nih.gov A final four-step post-cleavage modification of the thiazine-5-carboxylates yields esters or amides. nih.gov

The synthesis of 1,2,4-triazine (B1199460) thio benzoxazole (B165842) derivatives has also been explored, which involves a multi-step reaction sequence starting from 2-mercaptobenzoxazole. sapub.org While not explicitly a solid-phase synthesis, the modular nature of this approach could potentially be adapted to a solid-phase format. Additionally, solid-phase organic synthesis has been utilized in the preparation of 1,2,4-triazoles, further underscoring the applicability of this technique to a wide range of nitrogen-containing heterocycles. asianpubs.org

Table 4: Solid-Phase Synthesis of Related Heterocyclic Compounds

Target Compound Class Resin/Support Key Reaction Steps Reference
1,3-Azole-based Peptides Solid Phase Cyclodehydration/Oxidation nih.gov
1,3-Thiazine-5-carboxylates Wang Resin Acetoacetylation, Knoevenagel condensation, Ring-closure nih.gov
1,2,4-Triazoles Solid Phase Cyclization of α-nitrophenyl hydrazones with methylene (B1212753) amines asianpubs.org

Green Chemistry Principles in 2H-nih.govnih.govthiazolo[4,5-h]nih.govnih.govbenzoxazine Synthesis

The application of green chemistry principles to the synthesis of complex molecules like 2H- nih.govnih.govthiazolo[4,5-h] nih.govnih.govbenzoxazine is of growing importance to minimize environmental impact and improve the efficiency and safety of chemical processes.

Solvent-Free and Aqueous Medium Approaches

One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free (solid-state) and aqueous-based synthetic methods are highly desirable in this regard.

The synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives has been achieved through an efficient one-pot reaction of primary amines and carbon disulfide with acryloyl chloride under solvent-free conditions at room temperature. researchgate.net This method offers good yields and mild reaction conditions. researchgate.net To overcome drawbacks associated with traditional benzoxazine synthesis, a solventless approach under melt conditions has been developed. researchgate.net

Aqueous synthesis is another green alternative. An "on-water" synthesis of novel trisubstituted 1,3-thiazoles has been reported via a microwave-assisted catalyst-free domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides. bepls.com

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

Microwave-assisted synthesis has been successfully applied to the preparation of various thiazole and benzoxazine derivatives. For example, a library of 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines was synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides via a one-pot multicomponent reaction under microwave irradiation. arkat-usa.org This method reduced reaction times, minimized solvent use, and improved yields. arkat-usa.org Similarly, novel thiazolyl-pyridazinediones have been prepared via a multicomponent synthesis under microwave irradiation using an eco-friendly chitosan (B1678972) biocatalyst. nih.gov The rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation has also been described. nih.gov

Ultrasound-assisted synthesis is another effective green technique. Novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govnih.govarkat-usa.orgdiazaphosphole-6-carboxylates were synthesized in a one-pot, three-component reaction under ultrasonic irradiation. nih.gov Ultrasound has also been employed for the green synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions. researchgate.net Furthermore, the synthesis of 2H-indazolo[2,1-b]phthalazine-triones has been achieved through a condensation reaction under solvent-free ultrasound-assisted conditions with iodine as a catalyst. scispace.com

Table 5: Green Chemistry Approaches in Heterocycle Synthesis

Green Technique Target Compound/System Conditions Advantages Reference
Solvent-Free 2-thioxo-1,3-thiazinane-4-ones Room temperature Good yields, mild conditions researchgate.net
Solvent-Free Benzoxazine monomers Melt conditions Overcomes drawbacks of traditional methods researchgate.net
Aqueous Medium Trisubstituted 1,3-thiazoles Microwave, catalyst-free Green solvent, high yield bepls.com
Microwave-Assisted 3,4-dihydro-2H-benzo[b] nih.govnih.govoxazines One-pot, multicomponent Reduced reaction time, improved yield arkat-usa.org
Microwave-Assisted Thiazolyl-pyridazinediones Chitosan catalyst Eco-friendly catalyst, high efficiency nih.gov
Ultrasound-Assisted 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govnih.govarkat-usa.orgdiazaphosphole-6-carboxylates One-pot, three-component - nih.gov
Ultrasound-Assisted 1,3-thiazoles and 1,3,4-thiadiazines Solvent-free Eco-friendly, efficient researchgate.net

Mechanistic Investigations of 2h 1 2 Thiazolo 4,5 H 1 3 Benzoxazine Formation and Reactivity

Elucidation of Reaction Pathways and Transition States in Key Synthetic Steps

Detailed experimental and computational studies specifically elucidating the reaction pathways and transition states for the formation of 2H- nih.govnih.govthiazolo[4,5-h] nih.govbeilstein-journals.orgbenzoxazine (B1645224) are not extensively documented in the current body of scientific literature. However, general principles of benzoxazine and thiazole (B1198619) synthesis can provide a foundational understanding of the plausible mechanistic steps.

The formation of the benzoxazine ring typically proceeds through a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde (B43269). The reaction pathway is believed to involve the initial formation of a hydroxymethyl derivative of the amine or phenol, followed by condensation and subsequent cyclization. Transition states in these steps would involve complex geometries accommodating the approach of the reacting species and the electronic rearrangements necessary for bond formation.

Similarly, the construction of the thiazole ring often involves the Hantzsch thiazole synthesis or related methods, where a haloketone reacts with a thioamide. The reaction pathway involves nucleophilic attack of the sulfur on the carbonyl carbon, followed by cyclization and dehydration.

Role of Reactive Intermediates in Ring Formation and Fusion

The formation of 2H- nih.govnih.govthiazolo[4,5-h] nih.govbeilstein-journals.orgbenzoxazine would undoubtedly involve a series of reactive intermediates. In the context of the benzoxazine ring formation, key intermediates include Schiff bases (imines) formed from the reaction of the amine and formaldehyde, and carbocations or iminium ions that act as electrophiles in the cyclization step.

For the thiazole ring formation, a crucial intermediate is the initial adduct formed between the thioamide and the α-haloketone. This intermediate then undergoes cyclization to form a thiazoline (B8809763), which subsequently dehydrates to the aromatic thiazole.

In the context of the fused system, the nature of the reactive intermediates during the ring fusion step would be of paramount importance. Depending on the synthetic strategy, these could include species with appropriately positioned nucleophilic and electrophilic centers on a pre-formed benzoxazine or thiazole ring. For instance, an aminobenzoxazine derivative could react with a sulfur-containing reagent to form a thioamide intermediate, which could then undergo intramolecular cyclization to form the fused thiazole ring. The stability and reactivity of these intermediates would be critical determinants of the reaction's success.

Kinetic and Thermodynamic Parameters of Cyclization Reactions

The kinetics of benzoxazine ring formation are influenced by factors such as the nature of the substituents on the phenol and amine, the solvent, and the temperature. Electron-donating groups on the phenol can accelerate the reaction by increasing the nucleophilicity of the aromatic ring, while the steric hindrance of the reactants can slow it down.

A hypothetical kinetic and thermodynamic profile for a key cyclization step is presented in the table below, based on general principles of organic reactions.

ParameterHypothetical Value RangeInfluencing Factors
Activation Energy (Ea) 80 - 120 kJ/molCatalyst, solvent, steric hindrance
Enthalpy of Reaction (ΔH) -40 to -80 kJ/molRing strain, bond energies
Entropy of Reaction (ΔS) -50 to -100 J/(mol·K)Loss of translational and rotational freedom
Gibbs Free Energy (ΔG) Negative at typical reaction temperaturesCombination of enthalpy and entropy changes

Stereochemical Control and Diastereoselectivity in Multi-Ring Formation

When the precursors for the synthesis of 2H- nih.govnih.govthiazolo[4,5-h] nih.govbeilstein-journals.orgbenzoxazine contain chiral centers, the stereochemical outcome of the cyclization and ring fusion reactions becomes a critical aspect. The formation of new stereocenters during the reaction can lead to a mixture of diastereomers.

Achieving stereochemical control and high diastereoselectivity is a significant challenge in the synthesis of complex multi-ring systems. The diastereoselectivity of the reaction can be influenced by several factors, including:

Substrate Control: The inherent chirality of the starting materials can direct the stereochemical course of the reaction.

Reagent Control: The use of chiral reagents or catalysts can favor the formation of one diastereomer over another.

Reaction Conditions: Parameters such as temperature, solvent, and the order of reagent addition can impact the diastereomeric ratio of the products.

Advanced Spectroscopic and Crystallographic Characterization of 2h 1 2 Thiazolo 4,5 H 1 3 Benzoxazine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the molecular framework of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural elucidation of analogs of 2H- nstda.or.thresearchgate.netthiazolo[4,5-h] nstda.or.thnih.govbenzoxazine (B1645224) is achieved through a systematic analysis of 1D and 2D NMR spectra.

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For benzoxazine-type structures, the protons of the methylene (B1212753) group (O-CH₂-N) typically appear as a singlet around 4.3-5.5 ppm, while the N-CH₂ protons are often observed near 3.7-4.4 ppm. mdpi.comnih.gov Aromatic protons resonate in the downfield region, typically between 6.8 and 8.1 ppm, with their splitting patterns revealing their substitution on the benzene (B151609) ring. nih.gov

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. In benzoxazine and thiazole (B1198619) analogs, the methylene carbons (O-C H₂-N and N-C H₂) appear in the range of 40-80 ppm. mdpi.com The carbons of the thiazole ring and the aromatic benzene ring resonate in the downfield region of approximately 110-160 ppm. mdpi.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's resonance to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-4 bonds). This is vital for connecting different fragments of the molecule, such as linking substituents to the heterocyclic core and confirming the fusion of the thiazole and benzoxazine rings.

A representative dataset for a substituted thiazolo-pyridine analog, which demonstrates the typical chemical shifts, is presented below.

Interactive Table: Representative ¹H and ¹³C NMR Data for a Thiazolo-Pyridine Analog
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations (from ¹H to ¹³C)
CH₃2.10 (s, 3H)13.8C=N, C-Ar
CH (pyridine)5.59 (s, 1H)37.7C-Ar, C=C-NO₂
CH₂ (thiazole)4.21-4.31 (m, 2H)27.6C=N, CH₂
CH₂ (thiazole)4.36-4.44 (m, 2H)50.8CH₂
Ar-H7.17-7.41 (m, 5H)120-140Various aromatic C
NH₂8.13 (s, 2H)-C=C-NH₂
NH9.25 (s, 1H)-C=O
Data derived from the characterization of (E)-5-Amino-N'-(1-(4-chlorophenyl)ethylidene)-8-nitro-7-phenyl-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide. nih.gov

The conformation and electronic properties of heterocyclic molecules can be sensitive to their environment.

Variable Temperature (VT) NMR: VT-NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. For flexible ring systems like the oxazine (B8389632) ring in benzoxazines, lowering the temperature can "freeze out" different conformations, leading to the broadening and eventual splitting of NMR signals. This allows for the determination of the energy barriers associated with these conformational interchanges. sapub.org

Solvent Effects: Changing the NMR solvent can induce significant shifts in the resonances of protons, particularly those involved in hydrogen bonding (like N-H protons) or those near polar functional groups. The use of different solvents (e.g., from non-polar CDCl₃ to polar DMSO-d₆) can help to identify such protons and provide insights into solute-solvent interactions. The chemical shift of protons on nitrogen or oxygen, and adjacent protons, are especially susceptible to solvent-induced changes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), it is possible to determine a unique molecular formula. For instance, the calculated mass for a molecule with the formula C₁₄H₂₂NS₂ is 268.1188, which can be experimentally verified by HRMS to distinguish it from other potential formulas with the same nominal mass. mdpi.com

Interactive Table: Example of HRMS Data for a Thiazine Analog
CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
2-(cyclohexylthio)-5,6-dihydro-4H-1,3-thiazineC₁₀H₁₈NS₂216.0875216.0873
2-((4-methoxyphenyl)thio)-5,6-dihydro-4H-1,3-thiazineC₁₁H₁₄NOS₂240.0511240.0508
2-((4-bromophenyl)thio)-5,6-dihydro-4H-1,3-thiazineC₁₀H₁₁BrNS₂287.9511287.9509
Data derived from the characterization of various 1,3-thiazine derivatives. mdpi.com

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its different parts. For fused heterocyclic systems like thiazolo-pyrimidines, fragmentation often begins with the cleavage of the less stable ring. Studies on related systems show that the thiazole ring may fragment first, followed by the breakdown of the more stable pyrimidine (B1678525) or benzene ring. sapub.org This analysis helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

X-ray Crystallography for Absolute Structure Determination

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.

For analogs containing a dihydro-1,3-oxazine ring, X-ray analysis has revealed that this ring typically adopts a distorted half-chair or sofa conformation. nstda.or.thresearchgate.net This conformation minimizes steric strain and positions substituents in either axial or equatorial orientations. The analysis also reveals crucial details about the planarity of the fused aromatic systems and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules pack together in the crystal lattice. nstda.or.th

Interactive Table: Representative Crystallographic Data for a Benzoxazine Analog
ParameterValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/nThe symmetry elements within the unit cell.
a (Å)8.543Unit cell dimension.
b (Å)12.678Unit cell dimension.
c (Å)10.987Unit cell dimension.
β (°)105.34Unit cell angle.
ConformationHalf-chairConformation of the oxazine ring.
Representative data based on the analysis of a dihydro-benzoxazine derivative. nstda.or.th

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

For a hypothetical crystal structure of 2H- nih.govrsc.orgthiazolo[4,5-h] nih.govnih.govbenzoxazine, the Hirshfeld surface would be generated from a crystallographic information file (CIF). The surface is typically mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov

From the Hirshfeld surface, a 2D fingerprint plot is generated, which summarizes all intermolecular interactions. This plot of the distance to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de) provides quantitative information about the prevalence of different types of atomic contacts. For instance, in related heterocyclic structures like benzoxazole (B165842) or benzimidazole (B57391) derivatives, the most significant contributions to crystal packing often come from H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov For the title compound, one would expect significant contributions from contacts involving the sulfur and nitrogen heteroatoms, such as S···H and N···H interactions, which are crucial in stabilizing the crystal packing. nih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for 2H- nih.govrsc.orgthiazolo[4,5-h] nih.govnih.govbenzoxazine from Hirshfeld Surface Analysis

Interaction TypeHypothetical Percentage Contribution
H···H~40%
C···H/H···C~20%
O···H/H···O~15%
S···H/H···S~10%
N···H/H···N~5%
Other (C···C, C···N, etc.)~10%

Note: This table is illustrative and based on data from similar heterocyclic systems. nih.govnih.govresearchgate.net Actual values would depend on experimental crystallographic data.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying functional groups and providing a molecular "fingerprint."

For 2H- nih.govrsc.orgthiazolo[4,5-h] nih.govnih.govbenzoxazine, the FTIR and Raman spectra would reveal characteristic vibrational modes of the fused heterocyclic system. Analysis of related benzoxazine structures shows characteristic peaks for the asymmetric and symmetric stretching of the C-O-C group in the oxazine ring, typically found around 1230 cm⁻¹ and 1030 cm⁻¹, respectively. mdpi.comresearchgate.net The C=N stretching vibration of the thiazole ring would be expected in the 1600-1650 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C-S stretching modes associated with the thiazole ring would be found in the fingerprint region, generally between 600 and 800 cm⁻¹. mdpi.com

Table 2: Expected Vibrational Frequencies for 2H- nih.govrsc.orgthiazolo[4,5-h] nih.govnih.govbenzoxazine

Wavenumber (cm⁻¹)AssignmentSource of Correlation
> 3000Aromatic C-H stretching mdpi.com
1600 - 1650C=N stretching (thiazole) mdpi.com
1450 - 1600Aromatic C=C ring stretching researchgate.net
~1230Asymmetric C-O-C stretching (oxazine) mdpi.com
~1030Symmetric C-O-C stretching (oxazine) mdpi.com
600 - 800C-S stretching (thiazole) mdpi.com

Note: This table presents expected frequency ranges based on data from analogous compounds. Precise peak positions would require experimental measurement.

Computational and Theoretical Chemistry Applications for 2h 1 2 Thiazolo 4,5 H 1 3 Benzoxazine

Investigation of Molecular Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

The prediction of a molecule's chemical behavior is a cornerstone of modern chemical research, guiding drug design, catalysis, and materials science. For a complex heterocyclic system like 2H- researchgate.netnih.govthiazolo[4,5-h] researchgate.netmdpi.combenzoxazine (B1645224), computational tools provide essential insights into its intrinsic reactivity. The investigation of molecular reactivity descriptors, primarily through Density Functional Theory (DFT), allows for a detailed understanding of which parts of the molecule are likely to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a crucial qualitative tool that visualizes the three-dimensional charge distribution of a molecule. researchgate.net It is generated by calculating the electrostatic potential at the surface of the molecule's electron density. This map provides an intuitive guide to the molecule's reactive sites.

Electron-Rich Regions (Negative Potential): Typically colored in shades of red, these areas indicate a high electron density and are the most likely sites for an electrophilic attack. In 2H- researchgate.netnih.govthiazolo[4,5-h] researchgate.netmdpi.combenzoxazine, these regions would be expected around the electronegative nitrogen, oxygen, and sulfur atoms due to their lone pairs of electrons.

Electron-Deficient Regions (Positive Potential): Colored in shades of blue, these areas have a low electron density and are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Neutral Regions: Areas colored in green represent neutral or non-polar regions of the molecule.

An MEP analysis of the title compound would reveal the precise locations of charge concentration, offering a visual hypothesis for its intermolecular interactions and reactive propensities. researchgate.net

Fukui Functions

Fukui functions offer a quantitative method to determine the reactivity of specific atoms within a molecule. Derived from conceptual DFT, these functions describe how the electron density at a given point changes with a change in the total number of electrons. The condensed Fukui functions are calculated for each atom (k) to predict its susceptibility to different types of attack:

ƒk⁺ (for Nucleophilic Attack): A higher value indicates a greater tendency for an atom to accept an electron, making it a prime site for nucleophiles.

ƒk⁻ (for Electrophilic Attack): A higher value signifies a greater tendency for an atom to donate an electron, identifying it as a likely site for electrophiles.

ƒk⁰ (for Radical Attack): This function identifies atoms that are susceptible to attack by radicals.

A theoretical study on 2H- researchgate.netnih.govthiazolo[4,5-h] researchgate.netmdpi.combenzoxazine would involve the calculation of these indices for every atom. This analysis would pinpoint the exact atoms in the thiazole (B1198619) and benzoxazine rings that are most reactive, providing a more refined understanding than MEP maps alone.

Detailed Research Findings

As there is no published data for 2H- researchgate.netnih.govthiazolo[4,5-h] researchgate.netmdpi.combenzoxazine, the following tables are hypothetical and for illustrative purposes only . They demonstrate how the results of a computational analysis of molecular reactivity descriptors would typically be presented.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of 2H- researchgate.netnih.govthiazolo[4,5-h] researchgate.netmdpi.combenzoxazine This data is illustrative and not from published research.

Atomic SitePredicted MEP Value (kcal/mol)Implied Reactivity
N (thiazole ring)-45.5High affinity for electrophiles
O (benzoxazine ring)-38.2Affinity for electrophiles
S (thiazole ring)-30.8Moderate affinity for electrophiles
H (on aromatic ring)+25.0Potential site for weak nucleophilic interaction
C (adjacent to N and S in thiazole)+15.7Potential site for nucleophilic attack

Table 2: Hypothetical Condensed Fukui Function Indices for Selected Atoms of 2H- researchgate.netnih.govthiazolo[4,5-h] researchgate.netmdpi.combenzoxazine This data is illustrative and not from published research.

Atomƒk⁺ (Nucleophilic Attack)ƒk⁻ (Electrophilic Attack)ƒk⁰ (Radical Attack)
C2 (thiazole)0.1850.0310.108
N3 (thiazole)0.0520.1550.104
S1 (thiazole)0.0980.1120.105
O4 (benzoxazine)0.0410.1680.105
N10 (benzoxazine)0.0660.0950.081

In this hypothetical scenario, the C2 atom of the thiazole ring, with the highest ƒk⁺ value, would be identified as the most probable site for a nucleophilic attack. Conversely, the oxygen atom (O4) in the benzoxazine ring shows the highest ƒk⁻ value, suggesting it is the most susceptible site for an electrophilic attack.

Such detailed computational findings are fundamental for predicting the metabolic fate of a drug candidate, understanding its mechanism of action, and designing more effective and stable analogues.

Synthesis and Diversification of the 2h 1 2 Thiazolo 4,5 H 1 3 Benzoxazine Core and Its Analogues

Strategies for Regioselective Functionalization of the Benzoxazine (B1645224) Moiety

The benzoxazine moiety within the 2H- rsc.orgnih.govthiazolo[4,5-h] rsc.orgrsc.orgbenzoxazine system offers several positions for substitution, and achieving regioselectivity is crucial for structure-activity relationship studies. The reactivity of the benzoxazine ring is influenced by the electron-donating nature of the oxygen and nitrogen atoms, which typically directs electrophilic substitution to the aromatic ring.

Key strategies for functionalizing the benzoxazine portion often involve:

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed. The directing effects of the fused oxazine (B8389632) ring and any existing substituents on the benzene (B151609) ring will govern the position of substitution. For instance, the synthesis of nitro-substituted benzoxazines has been reported, which can subsequently serve as a handle for further modifications. researchgate.net

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of positions ortho to a directing metalating group. In the context of benzoxazines, the oxygen or nitrogen atoms of the oxazine ring can direct lithiation to adjacent positions on the benzene ring. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

Functionalization via Precursors: An alternative approach involves the synthesis of the benzoxazine ring from already functionalized phenols. This allows for the introduction of desired groups onto the benzene ring prior to the cyclization reaction that forms the oxazine ring. The Mannich condensation of a substituted phenol, a primary amine, and formaldehyde (B43269) is a common method for constructing the benzoxazine ring system. researchgate.net

A study on the functionalization of carbazoles, which share some electronic similarities with the phenolic part of benzoxazines, demonstrated regioselective N-H functionalization using a Lewis acid catalyst, indicating the potential for selective reactions on the benzoxazine nitrogen under specific conditions. nih.gov Furthermore, research into 2-substituted 1,3-benzoxazines highlights that modifications can be made by using aldehydes other than formaldehyde during synthesis, which alters the oxazine ring itself. mdpi.comrsc.org

Table 1: Examples of Functionalization Reactions on Benzoxazine and Related Systems

Reaction TypeReagentsPosition of FunctionalizationReference
NitrationNitrating agentAromatic ring of benzoxazine researchgate.net
Ring SynthesisSubstituted Phenol, Amine, AldehydeVaried on benzene ring researchgate.net
2-Position SubstitutionBenzaldehydeOxazine ring C2-position mdpi.comrsc.org
N-H FunctionalizationDonor-Acceptor Cyclopropanes, Sc(OTf)3Nitrogen atom nih.gov
Porphyrin FunctionalizationTAPP, Salicylaldehyde, CH2ONitrogen atom of benzoxazine nih.gov

Strategies for Regioselective Functionalization of the Thiazole (B1198619) Moiety

The thiazole ring in the fused system presents its own set of challenges and opportunities for regioselective functionalization. The C2, C4, and C5 positions of a thiazole ring exhibit distinct reactivities. The C2 position is often the most acidic and susceptible to deprotonation, while the C5 position can be targeted for electrophilic substitution.

Strategies for the regioselective functionalization of the thiazole moiety include:

Deprotonation/Metalation: The C2 proton of the thiazole ring is the most acidic and can be selectively removed with a strong base to form a nucleophilic organometallic species. This intermediate can then react with various electrophiles. For more complex substitution patterns, successive metalations using reagents like TMPMgCl·LiCl can enable functionalization at other positions. nih.gov

Halogenation and Cross-Coupling: Introduction of a halogen atom (e.g., bromine) at a specific position on the thiazole ring provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

C-H Activation: Direct C-H activation has emerged as a powerful tool for the functionalization of heterocycles. researchgate.net Palladium-catalyzed C-H alkenylation, for example, has been used to create diverse substitution patterns on thiazole derivatives at the C2, C4, and C5 positions. rsc.org

Sulfone-Mediated Functionalization: The introduction of a sulfone group on the thiazole moiety can act as a versatile reactive tag, facilitating transformations like SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.govrsc.org

Table 2: Methods for Regioselective Functionalization of the Thiazole Ring

MethodReagents/CatalystPosition(s) FunctionalizedReference
C-H AlkenylationPd-catalystC2, C4, C5 rsc.org
MetalationTMPMgCl·LiClC2, C4, C5 (successive) nih.gov
SNAr, Coupling, AlkylationSulfone-activated thiazoleVaried nih.govrsc.org
Transition-Metal CatalysisVariousC-alkylation, C-arylation researchgate.net

Design and Synthesis of Spiro- and Bridged 2H-rsc.orgnih.govthiazolo[4,5-h]rsc.orgrsc.orgbenzoxazine Derivatives

The creation of spirocyclic and bridged derivatives of the 2H- rsc.orgnih.govthiazolo[4,5-h] rsc.orgrsc.orgbenzoxazine core introduces three-dimensional complexity, which can be valuable for exploring new chemical space.

Spiro Derivatives: The synthesis of spiro compounds often involves intramolecular cyclization reactions or cycloadditions. For instance, a spiro center could be created at one of the carbon atoms of the benzoxazine or thiazole ring. One general approach to spiro-heterocycles is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. mdpi.com While not specific to the target scaffold, this methodology could be adapted. Another example involves the reaction of 4-oxo-4H-1,3-benzoxazinium perchlorate (B79767) with a dialdehyde (B1249045) to yield a spiropyran of the 1,3-benzoxazine series. researchgate.net

Bridged Derivatives: The synthesis of bridged systems is more challenging and typically requires multi-step sequences involving intramolecular ring-closing reactions. For the target molecule, a bridged system could potentially be formed by linking the benzoxazine and thiazole moieties through a chain of atoms. The synthesis of bridged thiazinanes has been reported, which involves the cyclization of amino-halides or amino-alcohols, providing a conceptual framework for such constructions. nih.gov

Combinatorial Chemistry and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening.

Parallel Synthesis of Benzoxazines: An efficient parallel combinatorial synthesis of substituted-benzoxazines has been described using microwave irradiation, significantly reducing reaction times. nih.gov This approach could be adapted to the synthesis of the 2H- rsc.orgnih.govthiazolo[4,5-h] rsc.orgrsc.orgbenzoxazine core by using appropriate thiazole-containing starting materials.

Library of Benzoxazoles and Benzothiazoles: A parallel synthesis approach has been used to create a library of benzoxazoles and benzothiazoles via copper-catalyzed cyclization of ortho-haloanilides. nih.govorganic-chemistry.orgsigmaaldrich.com This demonstrates the feasibility of using parallel synthesis for constructing fused heterocyclic systems.

Combinatorial Approach to Fused Quinazolinones: A rapid combinatorial method for synthesizing benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones has been developed, showcasing the power of multi-component reactions in generating diverse heterocyclic scaffolds. researchgate.net This highlights the potential for similar strategies in building libraries of the target compound.

Multi-component Reactions: A five-component cascade reaction has been utilized to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives, demonstrating the efficiency of multi-component reactions in building complex N-fused heterocycles from simple starting materials. rsc.org

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The introduction of chirality into the 2H- rsc.orgnih.govthiazolo[4,5-h] rsc.orgrsc.orgbenzoxazine scaffold can lead to compounds with specific biological activities. This can be achieved through several strategies:

Use of Chiral Starting Materials: Incorporating a chiral center from the outset, for example, by using an enantiomerically pure amine in the synthesis of the benzoxazine ring, is a straightforward approach.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed.

Asymmetric Catalysis: This is a highly efficient method for generating chiral compounds.

Chiral Brønsted Acid Catalysis: An effective method for the synthesis of chiral 1,4-benzoxazepines has been developed via the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a chiral phosphoric acid. nih.gov This type of catalysis could potentially be applied to create chiral benzoxazine-containing structures.

Chiral Squaramide Catalysis: The enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, catalyzed by a chiral squaramide, has been used to synthesize chiral heterocycles with high enantioselectivities. rsc.org

Palladium-Catalyzed Asymmetric Hydrogenation: This method has been applied to the enantioselective synthesis of chiral 1,5-benzodiazepin-2-ones, indicating its potential for creating chiral centers in related heterocyclic systems. researchgate.net

Emerging Research Avenues and Future Perspectives in 2h 1 2 Thiazolo 4,5 H 1 3 Benzoxazine Chemistry

Development of Novel and Efficient Synthetic Methodologies

Key areas of exploration may include:

Multi-component Reactions (MCRs): Isocyanide-based MCRs, for instance, have proven effective in the synthesis of pyrrole-fused dibenzoxazepines and could be adapted for the thiazolobenzoxazine system. beilstein-journals.org Such approaches offer the advantage of generating molecular diversity from simple starting materials in a single step.

Cascade Annulation Reactions: The development of catalytic cascade reactions could enable the sequential formation of the thiazole (B1198619) and benzoxazine (B1645224) rings in a single synthetic operation. For example, a Y(OTf)3-catalyzed cascade formal [4+2] cyclization has been successfully used for the formation of 1,4-benzoxazine scaffolds. rsc.org

Novel Cyclization Strategies: Exploring unconventional cyclization pathways, such as cycloaddition reactions, could provide new entries into this heterocyclic system. researchgate.netresearchgate.net Additionally, methods for the synthesis of fused heterocyclic compounds through ring-closing metathesis or Diels-Alder reactions could be investigated. airo.co.in

A comparative look at potential synthetic starting points is presented below:

Starting Material ClassPotential Reaction TypeAdvantagesChallenges
Substituted BenzoxazinesThiazole ring annulationReadily available starting materialsRegioselectivity control during annulation
Substituted ThiazolesBenzoxazine ring formationModular approach for diverse substitutionFunctional group compatibility during benzoxazine ring closure
Acyclic PrecursorsTandem cyclizationHigh efficiency and atom economyDevelopment of suitable catalyst systems

Advanced Computational Modeling for Complex Reactivity and Structural Predictions

Computational chemistry is poised to play a pivotal role in accelerating the development of 2H- researchgate.netmtak.huthiazolo[4,5-h] researchgate.netspringerprofessional.debenzoxazine chemistry. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure, stability, and reactivity of these complex molecules. nih.govscite.aitandfonline.comuobaghdad.edu.iq

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: DFT calculations can be employed to model transition states and reaction pathways for novel synthetic routes, thereby guiding experimental efforts towards optimal conditions. tandfonline.com

Prediction of Physicochemical Properties: Computational models can predict key properties such as absorption and emission spectra, which is crucial for the development of materials with specific optoelectronic characteristics.

Molecular Docking Simulations: For potential biological applications, molecular docking studies can predict the binding affinity and interaction modes of 2H- researchgate.netmtak.huthiazolo[4,5-h] researchgate.netspringerprofessional.debenzoxazine derivatives with specific protein targets. acs.org

The following table summarizes the potential applications of computational modeling in this field:

Computational MethodApplication AreaPredicted Outcomes
Density Functional Theory (DFT)Synthetic route optimizationReaction energies, transition state geometries
Time-Dependent DFT (TD-DFT)Materials scienceElectronic absorption and emission spectra
Molecular DockingMedicinal chemistryBinding affinities and modes to biological targets

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers a paradigm shift in the synthesis of complex molecules like 2H- researchgate.netmtak.huthiazolo[4,5-h] researchgate.netspringerprofessional.debenzoxazine. mtak.huspringerprofessional.de Continuous flow processing can lead to significant improvements in reaction efficiency, safety, and scalability compared to traditional batch methods. durham.ac.ukacs.org

Key advantages of integrating these technologies include:

Enhanced Reaction Control: Microreactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Safe Handling of Hazardous Intermediates: The small reaction volumes in flow systems mitigate the risks associated with handling unstable or explosive intermediates.

Automated Library Synthesis: Automated platforms can be programmed to synthesize libraries of 2H- researchgate.netmtak.huthiazolo[4,5-h] researchgate.netspringerprofessional.debenzoxazine derivatives for high-throughput screening in drug discovery or materials science applications. nih.gov

The progression from batch to continuous flow synthesis can be conceptualized as follows:

Synthesis StageBatch ChemistryFlow Chemistry
Reaction SetupManual addition of reagents to a flaskAutomated pumping of reagent streams
Reaction ControlExternal heating/cooling of the reaction vesselPrecise temperature control within the reactor
Work-up and PurificationManual extraction and chromatographyIn-line purification modules
ScalabilityLimited by vessel sizeAchieved by running the system for longer durations

Exploration of 2H-researchgate.netmtak.huthiazolo[4,5-h]researchgate.netspringerprofessional.debenzoxazine as a Modular Building Block in Advanced Organic Synthesis

Beyond the synthesis of the core scaffold, future research will likely explore the use of functionalized 2H- researchgate.netmtak.huthiazolo[4,5-h] researchgate.netspringerprofessional.debenzoxazine derivatives as versatile building blocks for the construction of more complex molecular architectures. The inherent reactivity of the thiazole and benzoxazine rings can be leveraged to introduce a wide range of substituents and to participate in various coupling reactions.

Potential applications as a modular building block include:

Synthesis of Novel Ligands: The nitrogen and sulfur atoms in the heterocyclic system can act as coordination sites for metal ions, making these compounds attractive candidates for the development of novel ligands in catalysis and materials science.

Construction of Conjugated Polymers: By introducing appropriate functional groups, 2H- researchgate.netmtak.huthiazolo[4,5-h] researchgate.netspringerprofessional.debenzoxazine units can be incorporated into the backbone of conjugated polymers for applications in organic electronics. Thiazolo[5,4-d]thiazoles have already shown promise in this area. researchgate.net

Development of Bioactive Conjugates: The scaffold can be attached to other biologically active molecules to create hybrid compounds with potentially synergistic or novel therapeutic properties. The thiazole moiety is a known building block in medicinal chemistry. acs.orgnih.govmdpi.com

Potential for Non-Therapeutic Material Science Applications

The unique electronic and structural features of the 2H- researchgate.netmtak.huthiazolo[4,5-h] researchgate.netspringerprofessional.debenzoxazine system suggest a range of potential applications in material science. The fusion of an electron-rich benzoxazine moiety with an electron-deficient thiazole ring can give rise to interesting photophysical and electronic properties.

Emerging areas of interest include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for high fluorescence quantum yields could make these compounds suitable for use as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs): As components of donor-acceptor systems, derivatives of 2H- researchgate.netmtak.huthiazolo[4,5-h] researchgate.netspringerprofessional.debenzoxazine could be explored for their potential in organic solar cells.

Chemosensors: The heterocyclic framework can be functionalized with specific recognition units to create chemosensors for the detection of ions or small molecules.

High-Performance Polymers: Polybenzoxazines are known for their excellent thermal stability and mechanical properties. researchgate.netelmergib.edu.lyresearchgate.netzendy.io Incorporating the thiazolo-fused structure could lead to novel polymers with enhanced performance characteristics for aerospace and electronics applications. zendy.io

Q & A

Advanced Research Question

  • Prodrug design : Esterification of carboxylic acid groups improves intestinal absorption.
  • Nanoparticle encapsulation : Enhances aqueous dispersion and targeted delivery.
  • Salt formation : Hydrochloride salts increase solubility in physiological buffers .

How can tandem mass spectrometry differentiate between isomeric thiazolo-benzoxazine derivatives with similar fragmentation patterns?

Advanced Research Question
LC-MS/MS with collision-induced dissociation (CID) identifies diagnostic fragments. For example, isomers differing in substituent positions exhibit distinct neutral losses (e.g., -NH₃ vs. -H₂O). High-resolution MS (HRMS) resolves isotopic patterns, while ion mobility spectrometry separates conformers based on collision cross-sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.